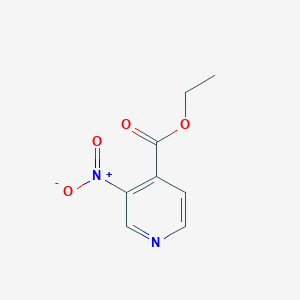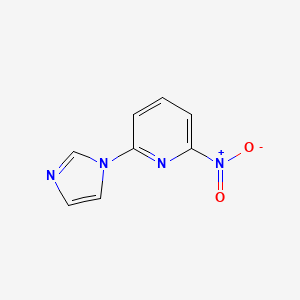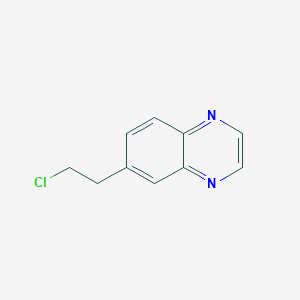
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is recognized for its relatively low cost and ease of application, making it a valuable asset in both research and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-modified tungstophosphoric acid supported on γ-Al2O3. The reaction conditions are optimized to achieve high yields, with Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid catalysts showing the highest efficiency .
Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic condensation methods due to their scalability and efficiency. The use of microwave-assisted hydrothermal methods has been shown to enhance the synthesis process, providing a more eco-friendly and cost-effective approach .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reactions are often carried out at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Medicine: Explored for its role as a lipid peroxidation inhibitor and its potential use in preserving animal nutriments and vegetable oils.
Industry: Employed as an effective industrial antioxidant in rubber technologies
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It acts as an antioxidant, inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s ability to modulate various biochemical pathways makes it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: Compared to its analogs, 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine stands out due to its unique structural features and enhanced pharmacological properties. Its relatively low cost and ease of synthesis further contribute to its widespread use in various applications .
Propiedades
Número CAS |
115784-97-9 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1H-quinolin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,13H2,1-3H3 |
Clave InChI |
XYYAWTAAYUUQIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=C(C=C2)N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


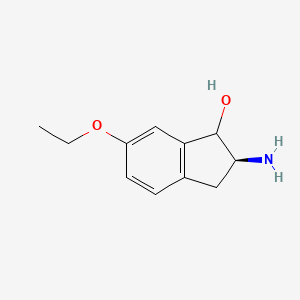
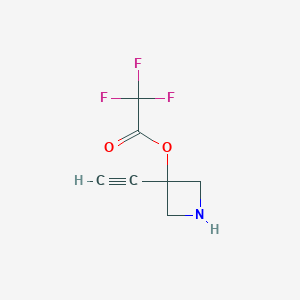
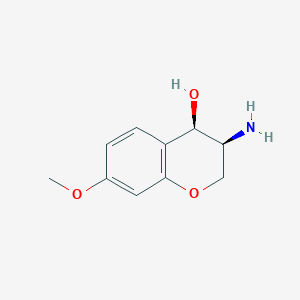



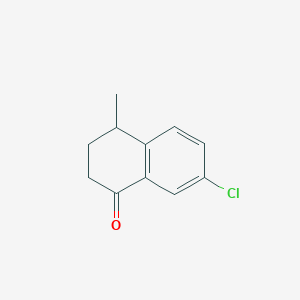
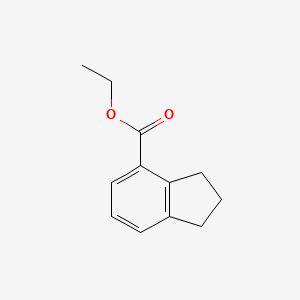
![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)


